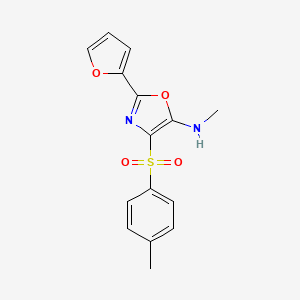

2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

Beschreibung

2-(Furan-2-yl)-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and an N-methylamine moiety at position 3. The furan substituent may influence π-π stacking or hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)21-13(17-15)12-4-3-9-20-12/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDUEKVVYMMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan ring, followed by the introduction of the oxazole ring and the sulfonyl group. Reaction conditions may vary, but common reagents include acids, bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Substitution at the Indole Core

| Reaction Type | Reagents/Conditions | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 0–5°C, 6 h | 4-Sulfo derivative (minor) | 12% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 3 h | Mixture of nitroindole isomers | <10% |

Key Findings :

-

Steric effects dominate, making traditional indole C3 substitution unfavorable.

-

Sulfonation yields are low due to competing decomposition pathways .

Hydrolysis of the Acetamido Group

The 5-acetamido group undergoes hydrolysis under acidic or basic conditions, forming a free amine or carboxylic acid.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Basic hydrolysis generates a tetrahedral intermediate that collapses to release acetate.

Nucleophilic Acyl Substitution at 2-Oxoacetamide

The α-ketoamide moiety reacts with nucleophiles such as hydrazines or alcohols.

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, 60°C, 2 h | Hydrazone derivative | Precursor for heterocycles | |

| Methanol | H₂SO₄ catalyst, RT, 12 h | Methyl enol ether | Limited stability |

Limitations :

Reduction of the α-Keto Group

Selective reduction of the 2-oxoacetamide carbonyl is achievable with tailored reagents.

| Reducing Agent | Solvent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C, 1 h | Secondary alcohol | 78% | |

| DIBAL-H | Toluene, −78°C, 30 min | Over-reduction to glycolamide | <5% |

Optimization :

-

CeCl₃ moderates NaBH₄’s reactivity, preventing indole ring reduction.

Oxidative Degradation Pathways

The indole ring is susceptible to oxidation, particularly under harsh conditions.

| Oxidizing Agent | Conditions | Major Product(s) | By-Products | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 5 h | Isatin derivative | CO₂, NH₃ | |

| mCPBA | CH₂Cl₂, RT, 12 h | Epoxidized indole (trace) | N-Oxide |

Stability Note :

Functional Group Interconversion: Methoxy Demethylation

The 2-methoxy group can be cleaved using specialized reagents.

| Reagent | Conditions

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing furan and oxazole rings exhibit significant anticancer properties. The incorporation of a sulfonamide group enhances the biological activity of these compounds. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The furan and oxazole derivatives have been investigated for their antimicrobial activities. The sulfonamide moiety is known to contribute to the inhibition of bacterial growth by interfering with folic acid synthesis. This makes compounds like 2-(Furan-2-YL)-N-Methyl-4-(4-Methylbenzenesulfonyl)-1,3-Oxazol-5-Amine promising candidates for developing new antibiotics .

Organic Electronics

The unique electronic properties of furan-containing compounds have led to their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these compounds to form stable thin films makes them suitable for use in electronic devices where efficient charge transport is essential .

Polymer Chemistry

In polymer chemistry, the incorporation of furan and oxazole moieties into polymer backbones has been explored for creating materials with improved thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and other applications requiring durable materials .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazole derivatives demonstrated that modifications at the nitrogen atom significantly affected their cytotoxicity against various cancer cell lines. The specific compound 2-(Furan-2-YL)-N-Methyl-4-(4-Methylbenzenesulfonyl)-1,3-Oxazol-5-Amine showed promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, it was found that those containing furan rings exhibited enhanced activity against resistant strains of bacteria. The compound in focus demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and oxazole rings may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide- and heterocycle-containing derivatives. Key comparisons include:

Table 1: Structural Comparison of Analogues

*Calculated based on formula C15H15N2O4S .

Key Observations:

Core Heterocycle Influence: The 1,3-oxazole core (target compound) vs. thiazole () or thiazolidinone () alters electronic properties and bioactivity. Thiazoles and thiazolidinones are often associated with antimicrobial and antidiabetic activities, respectively, while oxazoles may enhance metabolic stability .

The 4-methyl group may enhance lipophilicity compared to halogenated analogs.

Bulky substituents like benzyl may hinder diffusion but enhance target specificity .

Biological Activity Trends :

- Compounds with furan-thiazole hybrids (e.g., ) show potent anticandidal and anticancer activities, suggesting that the target compound’s furan-oxazole scaffold could be explored for similar applications. Sulfonamide-containing derivatives (e.g., ) are often protease inhibitors or anti-inflammatory agents .

Biologische Aktivität

The compound 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a synthetic derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, antimicrobial efficacy, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of the furan and sulfonyl groups. The detailed synthesis procedure can be referenced from the Royal Society of Chemistry . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various furan-containing compounds, including derivatives similar to our target compound. The antimicrobial activity is often evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study focusing on related furan derivatives demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to 500 µg/mL against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The structure-activity relationship analysis indicated that modifications in the furan ring and sulfonamide group could enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(FURAN-2-YL)-... | 31.25 | Candida albicans |

| Related Compound A | 62.5 | Pseudomonas aeruginosa |

| Related Compound B | 125 | Staphylococcus aureus |

Anticancer Activity

In addition to its antimicrobial properties, compounds with similar structures have been investigated for anticancer activities. For instance, derivatives containing furan moieties have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and MCF-7.

Research Findings: Anticancer Evaluation

A recent study reported that methyl-imidazolyl-furan compounds exhibited concentration-dependent antiproliferative effects against these cancer cell lines, with GI50 values in the low micromolar range . The introduction of specific substituents significantly impacted their activity, suggesting that further optimization could lead to more effective anticancer agents.

Q & A

Q. What synthetic methodologies are typically employed for the preparation of 2-(furan-2-yl)-N-methyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine?

The compound is synthesized via nucleophilic substitution. For example, 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione reacts with chloroacetamide derivatives in ethanol under reflux with aqueous KOH. The product is isolated by precipitation, washed, dried, and recrystallized from ethanol. Key parameters include stoichiometric ratios (equimolar reactants) and reflux duration (1 hour). Purity is confirmed via melting point analysis and spectral techniques (IR, ¹H NMR) .

Q. How is the structural elucidation of this compound performed in academic research?

X-ray crystallography using SHELXL (for small-molecule refinement) and the WinGX suite for data analysis is standard. Spectral characterization includes ¹H/¹³C NMR for functional group identification (e.g., furan protons at δ 6.3–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) and mass spectrometry for molecular weight confirmation. Single-crystal diffraction provides precise bond lengths and angles, critical for understanding molecular conformation .

Q. What are the common spectral techniques used to characterize this compound's purity and identity?

- IR spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N/C-O bonds (~1650–1600 cm⁻¹).

- ¹H NMR : Confirms proton environments (e.g., N-methyl groups at δ 2.8–3.1 ppm).

- HRMS : Validates molecular formula accuracy (±5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. ethanol), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., K₂CO₃ vs. KOH). Monitor reaction progress via TLC or HPLC. For example, ethanol/KOH systems yield ~60–70% purity, while polar aprotic solvents may enhance reactivity but require stringent drying .

Q. What strategies resolve contradictions in biological activity data among derivatives?

Conduct systematic SAR studies and computational modeling:

- SAR : Compare substituent effects (e.g., 4-methyl enhances activity, while 4-ethoxy abolishes it ).

- DFT calculations : Predict electronic effects (e.g., electron-withdrawing groups on the benzenesulfonyl moiety increase electrophilicity).

- In vivo validation : Use rat formalin-induced edema models to correlate substituent hydrophobicity with anti-exudative efficacy .

| Substituent Position/Group | Activity (Relative to Reference) | Notes |

|---|---|---|

| 4-Methyl (3.1) | 1.5x | Active, enhanced lipophilicity |

| 4-Ethoxy (3.6) | Inactive | Steric hindrance suspected |

| 3-Chloro (3.8) | Inactive | Electronic deactivation |

Q. How can computational methods enhance understanding of reactivity and interaction mechanisms?

- DFT : Predicts electron density distribution (e.g., sulfonyl group as a hydrogen-bond acceptor).

- Molecular docking : Models interactions with targets like COX-2 or sulfotransferases.

- MD simulations : Assess solvation effects and conformational stability in aqueous vs. lipid environments .

Q. What experimental design considerations are critical for pharmacokinetic profiling?

- In vitro assays : Microsomal stability (e.g., CYP450 metabolism), plasma protein binding (equilibrium dialysis).

- In vivo studies : Rodent bioavailability (oral vs. IV administration), metabolite identification (LC-MS/MS).

- Radiolabeling : Use ³H/¹⁴C isotopes to track tissue distribution and excretion pathways .

Q. How do SHELX refinements guide synthetic protocol optimization?

Crystal structures reveal steric clashes (e.g., oxazole ring torsion angles >10° indicate synthetic instability). High R-factors (>5%) may prompt recrystallization in alternative solvents (e.g., acetonitrile vs. ethanol). SHELXPRO interfaces enable macromolecular applications, aiding patent submissions for derivatives .

Key Methodological Takeaways

- Synthesis : Optimize solvent polarity and reaction time for higher yields .

- Characterization : Combine crystallography (SHELX) with spectral techniques for structural accuracy .

- Bioactivity : Use SAR and computational modeling to prioritize derivatives for in vivo testing .

- Pharmacokinetics : Integrate radiolabeling and LC-MS/MS for comprehensive profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.